

# Application Notes: Preparation and Handling of TH-Z835 Stock Solution

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## Compound of Interest

Compound Name: TH-Z835

Cat. No.: B15139591

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Introduction **TH-Z835** is a potent and selective inhibitor of the KRAS(G12D) mutation, a significant driver in many human cancers.[1][2][3][4] It functions by binding to the mutant KRAS(G12D) protein, disrupting its interaction with downstream effectors like CRAF, and subsequently inhibiting signaling pathways such as the MAPK and PI3K/AKT pathways.[2][3][5][6] Proper preparation and storage of **TH-Z835** stock solutions are critical for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, storage, and handling of **TH-Z835** for research purposes.

Mechanism of Action **TH-Z835** targets the KRAS protein when it carries the G12D mutation. It binds to both the GDP-bound and active GTP-bound forms of KRAS(G12D), preventing the activation of downstream signaling cascades that promote cell proliferation and survival.[2][3][7] Inhibition of these pathways, primarily the MAPK (Ras-Raf-MEK-ERK) pathway, leads to reduced phosphorylation of ERK (pERK) and AKT (pAKT), cell cycle arrest at the G1 phase, and induction of apoptosis in KRAS(G12D)-mutant cancer cells.[1][2][5] While selective, researchers should be aware that some studies have noted potential off-target effects in cell lines without the G12D mutation.[1][5][8]

## Quantitative Data Summary

For ease of reference, the key physicochemical properties and storage conditions for **TH-Z835** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>30</sub> H <sub>38</sub> N <sub>6</sub> O	[2][7][8][9]
Molecular Weight	498.66 g/mol	[7][8][9]
Appearance	Off-white to light yellow solid powder	[9]
Target	KRAS(G12D)	[1][2][4][8]
IC <sub>50</sub>	1.6 µM for KRAS(G12D)	[1][2][4][8]
Solubility	Soluble in DMSO (e.g., 10 mM or 14.32 mM). Use of heat (60°C) and sonication may be required.	[2][7][9]
Storage (Solid Powder)	-20°C for up to 3 years.	[8][9]
Storage (Stock Solution)	-80°C: up to 6 months. -20°C: up to 1 month. Avoid repeated freeze-thaw cycles.	[1][9][10]

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM TH-Z835 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro experiments.

Materials:

- **TH-Z835** solid powder (MW: 498.66 g/mol )
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance

- Vortex mixer
- Water bath or heat block (optional)
- Sonicator (optional)
- Pipettes and sterile filter tips

#### Safety Precautions:

- **TH-Z835** is a bioactive compound. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Perform all weighing and solvent handling in a chemical fume hood or ventilated enclosure.
- Consult the Safety Data Sheet (SDS) for comprehensive safety information.

#### Procedure:

- **Equilibrate Compound:** Before opening, allow the vial of **TH-Z835** powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
- **Weighing:** Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of **TH-Z835** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.987 mg of the compound.
  - Calculation:  $\text{Mass (mg)} = \text{Desired Volume (L)} \times \text{Desired Concentration (mol/L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
  - Example:  $\text{Mass} = 0.001 \text{ L} \times 0.010 \text{ mol/L} \times 498.66 \text{ g/mol} \times 1000 \text{ mg/g} = 4.987 \text{ mg}$
- **Solvent Addition:** Add the calculated volume of DMSO to the tube containing the **TH-Z835** powder. For the example above, add 1 mL of DMSO.<sup>[1]</sup> It is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.<sup>[9]</sup>
- **Dissolution:**
  - Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

- If the compound does not fully dissolve, gentle warming in a water bath to 60°C and/or brief sonication can be applied.<sup>[9]</sup> Visually inspect the solution to ensure there are no visible particulates.
- Aliquoting and Storage:
  - Once the **TH-Z835** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles.<sup>[1][10]</sup>
  - Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
  - Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).<sup>[1][9][10]</sup>

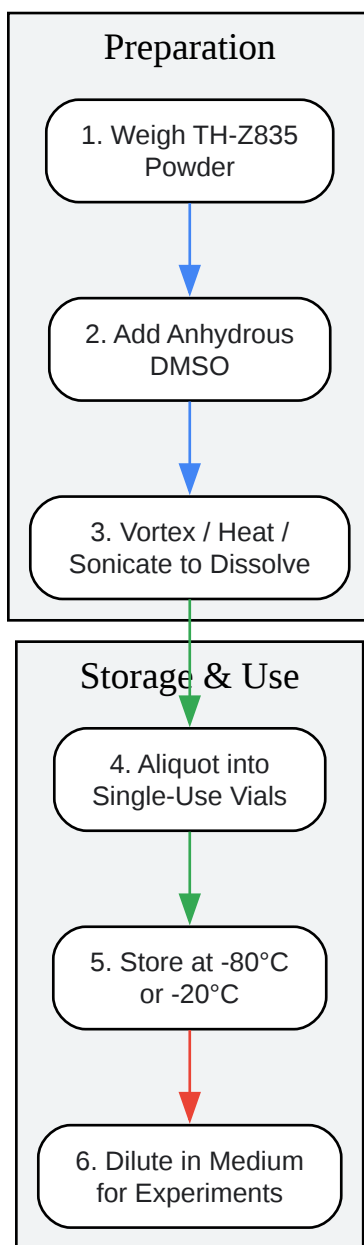
## Protocol 2: Dilution for Cell-Based Assays

Procedure:

- Thaw a single aliquot of the 10 mM **TH-Z835** stock solution at room temperature.
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
- To minimize solvent toxicity, ensure the final concentration of DMSO in the culture medium is less than 0.5%.<sup>[11]</sup>
- Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental design.

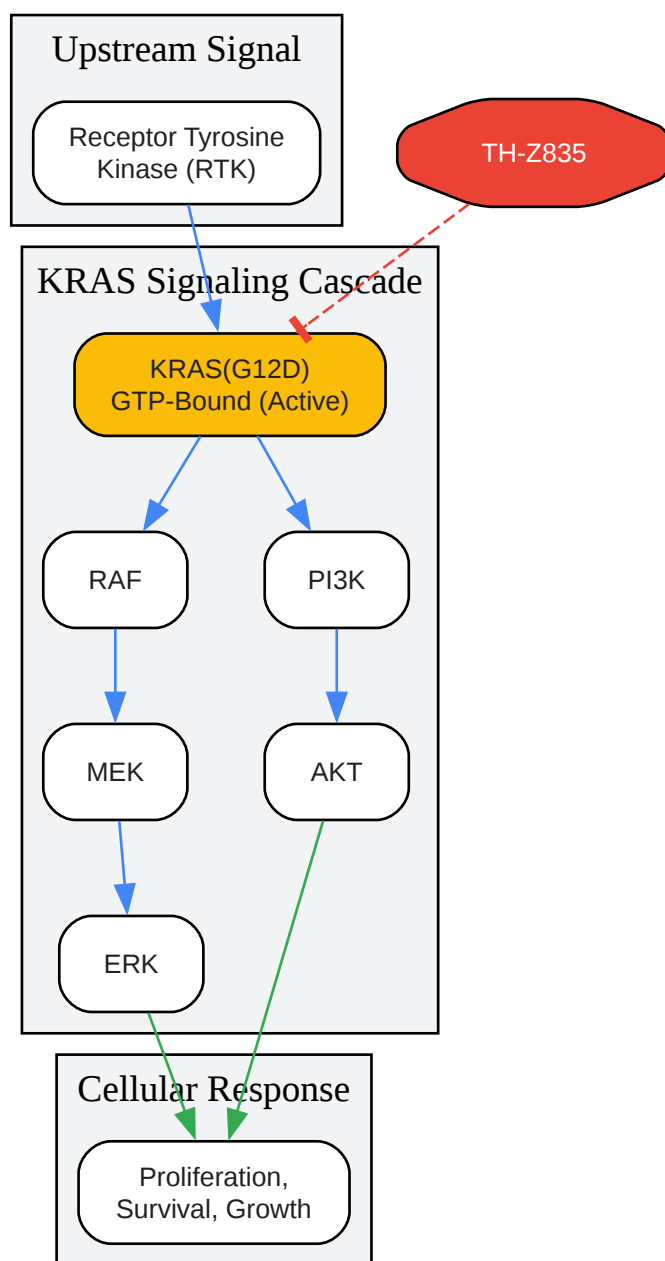
## Visualizations

The following diagrams illustrate the experimental workflow for stock solution preparation and the targeted biological pathway.



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Caption: Workflow for **TH-Z835** stock solution preparation and storage.



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Caption: **TH-Z835** inhibits the KRAS(G12D) signaling pathway.

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